molecular formula C17H12FNO8 B7680878 [2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-nitro-1,3-benzodioxole-5-carboxylate

[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-nitro-1,3-benzodioxole-5-carboxylate

Cat. No. B7680878
M. Wt: 377.3 g/mol
InChI Key: KCIVBOZWDFVDBB-UHFFFAOYSA-N
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Description

[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-nitro-1,3-benzodioxole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzodioxole and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of [2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-nitro-1,3-benzodioxole-5-carboxylate involves the inhibition of certain enzymes and proteins involved in cell proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. By inhibiting these enzymes and proteins, [2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-nitro-1,3-benzodioxole-5-carboxylate induces apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that [2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-nitro-1,3-benzodioxole-5-carboxylate has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of certain enzymes and proteins involved in cell proliferation, and regulate gene expression. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of [2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-nitro-1,3-benzodioxole-5-carboxylate for lab experiments is its potent anti-cancer activity. This compound has been found to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for [2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-nitro-1,3-benzodioxole-5-carboxylate research. One direction is to further study its anti-cancer activity and explore its potential as a cancer treatment. Another direction is to investigate its anti-inflammatory and antioxidant properties and its potential applications in treating inflammatory and oxidative stress-related diseases. Additionally, further research can be done to improve its solubility in aqueous solutions and explore its potential as a drug delivery system.

Synthesis Methods

[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-nitro-1,3-benzodioxole-5-carboxylate has been synthesized using various methods. One of the most common methods is the reaction of 6-nitro-1,3-benzodioxole-5-carboxylic acid with 2-(3-fluoro-4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of [2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-nitro-1,3-benzodioxole-5-carboxylate.

Scientific Research Applications

[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-nitro-1,3-benzodioxole-5-carboxylate has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines. It has been found to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and proteins involved in cell proliferation.

properties

IUPAC Name

[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl] 6-nitro-1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO8/c1-24-14-3-2-9(4-11(14)18)13(20)7-25-17(21)10-5-15-16(27-8-26-15)6-12(10)19(22)23/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIVBOZWDFVDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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